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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure,

synthesis, and potential applications of 4-(Cyclohexyloxy)aniline. As a member of the alkoxy

aniline family, this compound holds significant interest for researchers in medicinal chemistry

and materials science. This document consolidates available data on its spectral

characteristics, potential synthetic routes, and safety considerations, offering a valuable

resource for professionals in drug discovery and development.

Introduction
4-(Cyclohexyloxy)aniline is an aromatic amine characterized by a cyclohexyl ether linkage at

the para position of the aniline ring. This structural motif, combining a flexible, lipophilic

cycloalkyl group with a reactive aniline core, makes it an intriguing building block in organic

synthesis. Aniline derivatives are well-established pharmacophores, and the introduction of an

alkoxy group can significantly modulate a molecule's physicochemical properties, including

lipophilicity, metabolic stability, and target-binding interactions. This guide aims to provide a

detailed exploration of the key technical aspects of 4-(Cyclohexyloxy)aniline, from its

fundamental properties to its potential as a scaffold in the development of novel therapeutics.
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Chemical Structure and Properties
The structure of 4-(Cyclohexyloxy)aniline features a central benzene ring substituted with an

amino group (-NH2) and a cyclohexyloxy group (-O-C6H11).

graph "4-Cyclohexyloxyaniline_Structure" { layout=neato; node [shape=plaintext]; "C1"
[label=""]; "C2" [label=""]; "C3" [label=""]; "C4" [label=""]; "C5" [label=""]; "C6" [label=""]; "N"
[label="NH₂"]; "O" [label="O"]; "C7" [label=""]; "C8" [label=""]; "C9" [label=""]; "C10" [label=""];
"C11" [label=""]; "C12" [label=""];

}

Figure 1: Chemical Structure of 4-(Cyclohexyloxy)aniline

Table 1: Physicochemical Properties of 4-(Cyclohexyloxy)aniline

Property Value Source

Molecular Formula C₁₂H₁₇NO [1]

Molecular Weight 191.27 g/mol [1]

Appearance Liquid (at room temperature) [2]

CAS Number 39905-48-1

SMILES
C1CCC(CC1)OC2=CC=C(C=

C2)N
[1]

InChIKey
SNTDJOBXSWWDSN-

UHFFFAOYSA-N
[1]

Note: Experimental physical properties such as melting point, boiling point, and density are not

readily available in the literature for 4-(cyclohexyloxy)aniline. Data for the related compound,

4-(hexyloxy)aniline, shows a melting point of 43-46 °C and a boiling point of 155-158 °C at 5

mmHg, which may provide an estimate.

Synthesis of 4-(Cyclohexyloxy)aniline
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While a specific, detailed experimental protocol for the synthesis of 4-(Cyclohexyloxy)aniline
is not widely published, its structure suggests two primary retrosynthetic approaches:

Williamson ether synthesis and Buchwald-Hartwig amination.

Williamson Ether Synthesis Approach
This classical method involves the reaction of an alkoxide with a primary alkyl halide. For 4-
(Cyclohexyloxy)aniline, this would entail the reaction of 4-aminophenol with a cyclohexyl

halide (e.g., cyclohexyl bromide) in the presence of a base.

graph Williamson_Ether_Synthesis { rankdir=LR; node [shape=box, style=rounded,
fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge
[fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Figure 2: Williamson Ether Synthesis Workflow

Experimental Protocol (Hypothetical):

To a solution of 4-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-

dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the

phenoxide.

Add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature and pour it into water.

Extract the aqueous layer with an organic solvent such as ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 4-
(Cyclohexyloxy)aniline.

Buchwald-Hartwig Amination Approach
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.

In this approach, 4-cyclohexyloxybromobenzene would be reacted with an ammonia equivalent

or a protected amine, followed by deprotection.

graph Buchwald_Hartwig_Amination { rankdir=LR; node [shape=box, style=rounded,
fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge
[fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Figure 3: Buchwald-Hartwig Amination Workflow

Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for 4-(Cyclohexyloxy)aniline, the

following interpretations are based on the analysis of its structural features and comparison

with related compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons,

the cyclohexyl protons, and the amine protons.

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm),

characteristic of a 1,4-disubstituted benzene ring.

Cyclohexyl Protons: A series of multiplets in the aliphatic region (typically δ 1.2-2.0 ppm)

corresponding to the methylene protons of the cyclohexyl ring. A multiplet further downfield

(typically δ 4.1-4.5 ppm) would correspond to the proton on the carbon attached to the ether

oxygen.

Amine Protons: A broad singlet (typically δ 3.5-4.5 ppm) corresponding to the -NH₂ protons.

The chemical shift of this peak can vary depending on the solvent and concentration.
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¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the aromatic and cyclohexyl carbons.

Aromatic Carbons: Four signals in the aromatic region (typically δ 110-160 ppm). The carbon

attached to the oxygen (C-O) will be the most downfield, and the carbon attached to the

nitrogen (C-N) will also be significantly shifted.

Cyclohexyl Carbons: Signals in the aliphatic region (typically δ 20-80 ppm). The carbon

directly bonded to the ether oxygen will be the most downfield in this group.

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Table 2: Predicted IR Absorption Bands for 4-(Cyclohexyloxy)aniline

Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

N-H (Amine)
Symmetric & Asymmetric

Stretch
3300-3500 (two bands)

C-H (Aromatic) Stretch 3000-3100

C-H (Aliphatic) Stretch 2850-2950

C=C (Aromatic) Stretch 1500-1600

C-N (Aromatic Amine) Stretch 1250-1360

C-O (Ether) Stretch 1000-1300

N-H (Amine) Bend 1590-1650

Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at

m/z 191. Key fragmentation patterns would likely involve:
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Loss of the cyclohexyl group: Cleavage of the C-O ether bond could lead to a fragment

corresponding to the 4-aminophenoxy radical cation or the cyclohexyl cation.

Loss of the amino group: Fragmentation of the aniline ring.

Rearrangement reactions: Common in the fragmentation of ethers and anilines.

Applications in Drug Development
Aniline and its derivatives are prevalent scaffolds in medicinal chemistry, known for their ability

to interact with various biological targets. The incorporation of an alkoxy group, such as

cyclohexyloxy, can enhance the drug-like properties of a molecule.

Kinase Inhibitors
Many kinase inhibitors feature an aniline or substituted aniline core, which often forms key

hydrogen bonding interactions within the ATP-binding pocket of the kinase. The alkoxy

substituent can occupy a hydrophobic pocket, potentially increasing potency and selectivity.

Derivatives of 4-anilinoquinazolines and 4-anilinoquinolines have been investigated as

inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Src

kinase.[2][3] The cyclohexyloxy group in 4-(Cyclohexyloxy)aniline could serve as a lipophilic

side chain in the design of novel kinase inhibitors.

Modulating Physicochemical Properties
The cyclohexyloxy group can influence a compound's lipophilicity (logP), solubility, and

metabolic stability. Strategic incorporation of such a group can be used to optimize the

pharmacokinetic profile of a drug candidate, improving its absorption, distribution, metabolism,

and excretion (ADME) properties.[4]

Safety and Handling
A specific Safety Data Sheet (SDS) for 4-(Cyclohexyloxy)aniline is not readily available.

Therefore, it should be handled with the same precautions as other aniline derivatives. Aniline

itself is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of

causing genetic defects and cancer.[5]

General Handling Precautions:
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Work in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and

a lab coat.

Avoid inhalation of vapors and contact with skin and eyes.

In case of contact, immediately flush the affected area with copious amounts of water.

Store in a tightly sealed container in a cool, dry place away from incompatible materials such

as strong oxidizing agents.

Conclusion
4-(Cyclohexyloxy)aniline is a versatile chemical building block with significant potential in

medicinal chemistry and materials science. While detailed experimental data for this specific

compound is limited in the public domain, its structural analogy to other well-studied alkoxy

anilines provides a strong basis for its exploration in drug discovery programs, particularly in

the design of kinase inhibitors. Further research into its synthesis, characterization, and

biological activity is warranted to fully elucidate its potential. This guide serves as a

foundational resource for researchers interested in leveraging the unique properties of 4-
(Cyclohexyloxy)aniline in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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